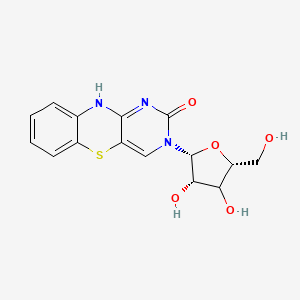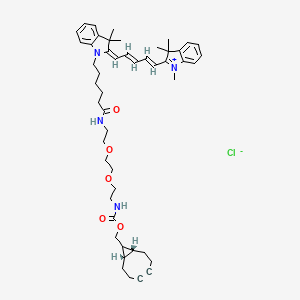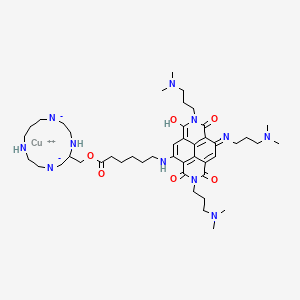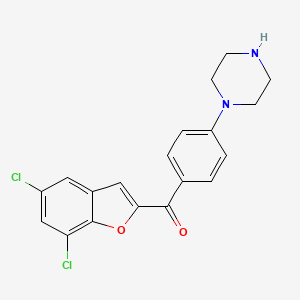
Tricyclic cytosine tC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclic cytosine is a fluorescent nucleobase analogue that has garnered significant attention due to its unique properties. It is a modified form of cytosine, one of the four main bases found in DNA and RNA. Tricyclic cytosine is known for its ability to form stable hydrogen bonds with guanine, making it a valuable tool in the study of nucleic acid structures and dynamics .
準備方法
The synthesis of tricyclic cytosine involves several steps. One common method starts with the quinoline ring, which undergoes nucleophilic aromatic substitution and cyclization with sodium azide to form a tricyclic compound. The tetrazole ring is then opened reductively by triphenylphosphine in hydrochloric acid at reflux to yield 2-amino-7-(diethylamino)quinoline-3-carbaldehyde . This compound is further modified to produce the final tricyclic cytosine structure. Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
化学反応の分析
Tricyclic cytosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, affecting its fluorescence properties.
Substitution: Nucleophilic substitution reactions are common, especially in the initial stages of its synthesis
Common reagents used in these reactions include sodium azide, triphenylphosphine, and hydrochloric acid. The major products formed from these reactions are typically intermediates that lead to the final tricyclic cytosine structure.
科学的研究の応用
Tricyclic cytosine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study nucleic acid structures and dynamics.
Biology: Its ability to form stable hydrogen bonds with guanine makes it useful in studying DNA and RNA interactions.
Medicine: Tricyclic cytosine is being explored for its potential in diagnostic applications, particularly in detecting specific nucleic acid sequences.
Industry: It is used in the development of biosensors and other analytical tools
作用機序
The mechanism by which tricyclic cytosine exerts its effects is primarily through its ability to form stable hydrogen bonds with guanine. This interaction allows it to mimic natural cytosine in nucleic acids, making it a valuable tool for studying nucleic acid structures and dynamics. The molecular targets and pathways involved include the Watson-Crick base pairing mechanism, which is fundamental to the structure of DNA and RNA .
類似化合物との比較
Tricyclic cytosine is unique compared to other fluorescent nucleobase analogues due to its stability and minimal perturbation to the overall structure of nucleic acids. Similar compounds include:
1,3-diaza-2-oxophenothiazine (tC): Another tricyclic cytosine analogue with similar properties.
1,3-diaza-2-oxophenoxazine (tC O): A derivative with slightly different fluorescence properties.
7-nitro-1,3-diaza-2-oxophenothiazine (tC nitro): Known for its unique photophysical properties
These compounds share a tricyclic framework but differ in their specific chemical modifications, leading to variations in their fluorescence and stability.
特性
分子式 |
C15H15N3O5S |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-10H-pyrimido[5,4-b][1,4]benzothiazin-2-one |
InChI |
InChI=1S/C15H15N3O5S/c19-6-8-11(20)12(21)14(23-8)18-5-10-13(17-15(18)22)16-7-3-1-2-4-9(7)24-10/h1-5,8,11-12,14,19-21H,6H2,(H,16,17,22)/t8-,11?,12+,14-/m1/s1 |
InChIキー |
SRXXFIYNNTZZBB-WHQNPHMOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC3=NC(=O)N(C=C3S2)[C@H]4[C@H](C([C@H](O4)CO)O)O |
正規SMILES |
C1=CC=C2C(=C1)NC3=NC(=O)N(C=C3S2)C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)







![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)

![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)


